2-Fluro-4-hydroxymethyl-3-methylpyridine
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
The presence of a fluorine atom on the pyridine ring places this compound within the class of halogenated pyridines. Halopyridines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov The introduction of a halogen atom onto a pyridine ring is a foundational step for numerous subsequent transformations, such as cross-coupling reactions. nih.gov
The position of the halogen is critical. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov Conversely, electrophilic substitution is more challenging and typically occurs at the C3 position under harsh conditions. nih.govnih.gov The synthesis of 2-halopyridines often involves strategies using pyridine N-oxides, which can be regioselectively halogenated under mild conditions. researchgate.net The fluorine atom at the 2-position in 2-Fluoro-4-hydroxymethyl-3-methylpyridine significantly influences the electronic properties of the ring, enhancing its susceptibility to nucleophilic attack and serving as a key functional handle for further molecular elaboration.
Significance of Pyridine Scaffolds in Advanced Organic Synthesis
Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry. researchgate.netrsc.org This nitrogen-containing heterocycle is a core component in a vast number of FDA-approved drugs and biologically active compounds. rsc.orgnih.govtandfonline.com The pyridine ring's ability to improve water solubility and act as a hydrogen bond acceptor makes it a desirable feature in drug design. nih.gov
The versatility of the pyridine scaffold stems from its aromatic nature and the reactivity conferred by the nitrogen atom. nih.gov It serves as a precursor for a wide array of pharmaceuticals and agrochemicals. nih.gov The development of novel synthetic methods to functionalize the pyridine ring continues to be an active area of research, aiming to create diverse molecular frameworks for various applications. researchgate.netrsc.org
Overview of Hydroxymethyl-Substituted Pyridine Derivatives
The hydroxymethyl group (–CH₂OH) is a valuable functional group in organic synthesis. Hydroxymethyl-substituted pyridines, such as 3-pyridinemethanol, are recognized for their roles as synthetic intermediates. nih.gov This functional group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, providing a gateway to a wide range of other derivatives.
For example, the synthesis of Lansoprazole, a proton-pump inhibitor, involves an intermediate like 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. chemicalbook.com The synthesis of such compounds highlights the utility of the hydroxymethyl group in building more complex molecular architectures. chemicalbook.com Reductive hydroxymethylation represents a modern approach to introduce this group, transforming pyridines into medicinally relevant piperidines in a single step. rsc.org
Historical Development of Approaches to Functionalized Pyridines
The history of pyridine chemistry began with its isolation from natural sources and coal tar. nih.govslideshare.net Early synthetic efforts led to the development of classic ring-forming reactions, most notably the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. baranlab.orgacs.org This and other condensation-based approaches were foundational in producing a variety of substituted pyridines. baranlab.org
Over the last few decades, the focus has shifted from ring construction to the direct functionalization of the pre-formed pyridine ring. researchgate.net This field has seen tremendous growth, particularly with the advent of transition-metal-catalyzed C-H bond functionalization. researchgate.net More recent innovations include late-stage functionalization (LSF), a strategy that allows for the modification of complex molecules, like pharmaceuticals, in the final steps of a synthesis. researchgate.net Methods involving the temporary opening of the pyridine ring to form reactive intermediates, such as Zincke imines, have also been developed to achieve highly regioselective halogenation at positions that are otherwise difficult to access. nih.govchemrxiv.org These advanced techniques provide powerful tools for the precise and efficient synthesis of highly functionalized pyridines. researchgate.net
Data on Related Pyridine Compounds
To provide context for the physical properties of 2-Fluoro-4-hydroxymethyl-3-methylpyridine, the following table lists data for similar, well-documented compounds.
| Property | 2-Fluoro-4-methylpyridine | 2-Fluoro-3-methylpyridine |
| Molecular Formula | C₆H₆FN | C₆H₆FN |
| Molecular Weight | 111.12 g/mol sigmaaldrich.comnih.gov | 111.12 g/mol chemimpex.com |
| Appearance | Colorless to light yellow liquid | Clear, colorless to yellow liquid chemimpex.com |
| Boiling Point | 160-161 °C sigmaaldrich.com | 154-155 °C chemimpex.com |
| Density | 1.078 g/mL at 25 °C sigmaaldrich.com | 1.098 g/mL at 25 °C chemimpex.com |
| Refractive Index | n20/D 1.472 sigmaaldrich.com | n20/D 1.476 chemimpex.com |
| CAS Number | 461-87-0 sigmaaldrich.comnih.gov | 2369-18-8 chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-3-methylpyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCHDWRKCOKCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 4 Hydroxymethyl 3 Methylpyridine and Its Analogs
De Novo Synthetic Pathways to Fluorinated and Hydroxymethylated Pyridines
De novo synthesis involves the construction of the pyridine (B92270) ring from acyclic precursors. This approach is particularly advantageous for creating highly substituted pyridines, as it allows for the strategic placement of functional groups during the ring-forming process.
The assembly of the core pyridine structure is a foundational step, with several powerful reaction classes available to synthetic chemists.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.com These reactions are prized for their atom economy, time-saving nature, and ability to generate molecular diversity. bibliomed.org
The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, is a classic example of an MCR used to create pyridine derivatives. wikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org Advances in this method include the use of microwave chemistry and aqueous reaction media to improve efficiency and environmental friendliness. wikipedia.org
Other significant MCRs for pyridine synthesis include the Guareschi-Thorpe and Bohlmann-Rahtz approaches, which can directly yield the aromatic pyridine without a separate oxidation step. acsgcipr.org These methods often demonstrate good atom economy with simple byproducts like water or alcohols. acsgcipr.org For the synthesis of a molecule like 2-Fluoro-4-hydroxymethyl-3-methylpyridine, one could envision a strategy starting with appropriately substituted synthons, although incorporating the fluorine and hydroxymethyl groups directly into the MCR starting materials can be challenging. A plausible route would involve using precursors that can be readily converted to the desired functionalities post-synthesis.
| Reaction Name | Reactants | Key Features | Typical Conditions | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia/Ammonium Acetate | Forms 1,4-dihydropyridine intermediate requiring oxidation. Very versatile. | Reflux in ethanol (B145695) or acetic acid; can be catalyzed by acids (e.g., PTSA) or run in water. | wikipedia.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound, Ammonia | Directly yields a substituted 2-pyridone. | Base-catalyzed condensation. | acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | Provides direct access to substituted pyridines via a [3+3] cycloaddition mechanism. | Often requires heating. | acsgcipr.org |
| One-Pot Four-Component Synthesis | 1,3-Dicarbonyl, Aromatic Aldehyde, Malononitrile, Alcohol | Efficient for creating polysubstituted pyridines under mild conditions. | Base-catalyzed (e.g., NaOH or triethylamine) in alcohol solvent. | thieme-connect.com |
Cycloaddition reactions, particularly the aza-Diels–Alder reaction, are powerful tools for constructing six-membered nitrogen-containing heterocycles. rsc.orgrsc.org In this approach, a nitrogen-containing diene (an azadiene) reacts with a dienophile (an alkene or alkyne) in a [4+2] cycloaddition to form a dihydropyridine or tetrahydropyridine (B1245486) ring. rsc.org A subsequent elimination or oxidation step is often required to achieve the final aromatic pyridine. acs.org
The key challenge and area of innovation in this field is the design of strategies that lead directly to the pyridine without needing harsh subsequent steps. acs.org One approach involves using dienophiles equipped with a leaving group, which can be eliminated after the cycloaddition to afford the aromatic ring. rsc.org For instance, the reaction of 1-azadienes with alkyne surrogates can provide direct access to the pyridine core. rsc.org
Recent developments have demonstrated three-component procedures that generate the azadiene in situ from an aldehyde, an amine source, and an α,β-unsaturated acid, which then undergoes a Diels-Alder reaction with an enamine. nih.gov This methodology allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines. nih.gov Synthesizing the target compound via this route would involve the careful selection of an azadiene and a dienophile that carry or could be converted to the required fluoro, methyl, and hydroxymethyl substituents at the correct positions.
| Diene Component | Dienophile Component | Key Outcome | Reaction Type | Reference |
|---|---|---|---|---|
| 1-Azadiene | Alkyne or Alkene with leaving group | Forms dihydropyridine intermediate, which aromatizes via elimination. | Thermal Hetero-Diels-Alder (hDA) | rsc.org |
| Vinylallene | Imine or Nitrile | Forms an isopyridine intermediate that isomerizes to a pyridine. | Pericyclic cascade | acs.org |
| 2-Azadiene (from catalytic aza-Wittig) | Enamine | Two-pot, three-component synthesis of polysubstituted pyridines. | Intermolecular catalytic aza-Wittig/Diels-Alder | nih.gov |
| Triazine | Norbornadiene (acetylene equivalent) | Inverse-electron-demand aza-Diels-Alder to form pyridine derivatives. | Aza-Diels-Alder with cyclo-reversion | researchgate.net |
Transition-metal catalysis has emerged as a powerful strategy for pyridine synthesis, often proceeding under mild conditions with high functional group tolerance. nih.gov Rhodium(III)-catalyzed C-H activation is a particularly notable method for constructing N-heterocycles. nih.gov In a seminal example, an α,β-unsaturated oxime can be coupled with an alkyne using a Rh(III) catalyst, such as a CpRh(III) complex (where Cp is pentamethylcyclopentadienyl), to form the pyridine ring. nih.gov The reaction proceeds through a C-H activation event, followed by coordination of the alkyne, migratory insertion, and reductive elimination to construct the ring. nih.govbeilstein-journals.org
This methodology offers a distinct advantage in its ability to assemble highly substituted pyridines from relatively simple and accessible starting materials. illinois.edu The regioselectivity of the alkyne insertion can sometimes be a challenge, but this can be controlled by the choice of directing group on the oxime and the steric and electronic properties of the alkyne substituents. illinois.edu The development of new cyclopentadienyl (B1206354) (Cp) ligands for the rhodium catalyst has been shown to improve selectivity and reactivity in these transformations. nih.gov
| Starting Materials | Catalyst System | Key Mechanistic Steps | Advantages | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Oxime, Alkyne | [CpRhCl₂]₂, AgSbF₆ | C-H activation, alkyne insertion, cyclization, aromatization. | Mild conditions, good functional group tolerance. | nih.gov |
| Benzamide, Alkyne | [CpRh(MeCN)₃](SbF₆)₂ | Directed C-H activation for synthesis of isoquinolones and related heterocycles. | Low catalyst loading, high efficiency. | nih.gov |
| Pyridine N-Oxide, Arene | [Rh(OAc)₂]₂, Cu(OAc)₂ | Cross-dehydrogenative coupling to form biaryls. | Direct C-H/C-H coupling. | beilstein-journals.org |
Once the pyridine core is constructed, or as part of a late-stage functionalization strategy, the introduction of specific substituents in a regioselective manner is critical. For the target molecule, the introduction of the fluorine atom at the 2-position is a key transformation.
The incorporation of fluorine into organic molecules can profoundly alter their properties, and methods for direct C-H fluorination are of high value. researchgate.net For pyridines, the C-H bond adjacent to the nitrogen atom (the C2-position) is a prime target for functionalization.
A highly effective method for the direct fluorination of pyridines at the 2-position utilizes silver(II) fluoride (B91410) (AgF₂). orgsyn.org This reaction demonstrates remarkable site-selectivity for the C-H bond α to the ring nitrogen and is tolerant of a wide array of functional groups. orgsyn.org The reaction proceeds at or near ambient temperature with the single, commercially available reagent. orgsyn.org This late-stage fluorination is particularly powerful because the resulting 2-fluoropyridines are valuable intermediates themselves, readily undergoing nucleophilic aromatic substitution (SNAr) reactions to introduce a diverse range of other functionalities. acs.orgnih.gov
To synthesize 2-Fluoro-4-hydroxymethyl-3-methylpyridine, one could start with 4-hydroxymethyl-3-methylpyridine (or a protected version) and subject it to fluorination with AgF₂. The inherent selectivity of the reagent would direct the fluorine atom to the desired C2-position. acs.org
Alternative fluorination strategies include the Balz-Schiemann reaction on a 2-aminopyridine (B139424) precursor or halogen exchange (HALEX) reactions, where a 2-chloropyridine (B119429) is treated with a fluoride source like potassium fluoride, often at elevated temperatures. google.com
| Method | Reagent(s) | Position Selectivity | Key Features | Reference |
|---|---|---|---|---|
| Direct C-H Fluorination | AgF₂ | Highly selective for C2-position (α to nitrogen). | Mild conditions, broad functional group tolerance, suitable for late-stage functionalization. | orgsyn.orgacs.org |
| Halogen Exchange (HALEX) | KF, CsF | Depends on position of starting halogen (e.g., 2-chloropyridine). | Often requires high temperatures and/or phase-transfer catalysts. | google.com |
| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Depends on position of starting amino group. | Classic method starting from an aminopyridine via a diazonium salt. | |
| Electrophilic Fluorination | Selectfluor® | Generally requires an activated pyridine ring. | Used for electron-rich systems or specific precursors like β-keto esters. | researchgate.net |
Regioselective Introduction of Substituents
Hydroxymethyl Group Installation
The introduction of a hydroxymethyl group at the 4-position of the pyridine ring is another key transformation in the synthesis of 2-fluoro-4-hydroxymethyl-3-methylpyridine. Several synthetic routes are available for this purpose.
A common method for installing a hydroxymethyl group is through the oxidation of a methyl group at the corresponding position. This can be achieved in a two-step process. First, the methyl group is oxidized to an acetoxymethyl group. This can be followed by hydrolysis to yield the desired hydroxymethyl group. For example, 2-acetoxymethyl-3-methyl-4-(trifluoroethoxy)pyridine can be hydrolyzed to 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. chemicalbook.com
The oxidation of methylpyridines to pyridinecarboxylic acids using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of Co(II) and/or Mn(II) salts has also been reported. researchgate.net While this method directly yields the carboxylic acid, it highlights the feasibility of oxidizing the methyl group on the pyridine ring. Further reduction of the carboxylic acid would be required to obtain the hydroxymethyl group.
The Boekelheide rearrangement is a classic named reaction that provides a route to hydroxymethylpyridines from pyridine N-oxides. wikipedia.orgyoutube.com The reaction typically involves treating an α-picoline-N-oxide with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism involves an initial acyl transfer to the N-oxide oxygen, followed by deprotonation of the α-methyl carbon and a acs.orgacs.org-sigmatropic rearrangement to furnish an acyloxymethylpyridine intermediate. wikipedia.orgic.ac.uk Subsequent hydrolysis of this intermediate yields the hydroxymethylpyridine. wikipedia.org The use of TFAA often allows the reaction to proceed at room temperature, whereas acetic anhydride typically requires reflux conditions. wikipedia.org
The Boekelheide rearrangement has been studied in detail, with investigations into the reaction mechanism suggesting the possibility of both concerted and stepwise pathways. ic.ac.ukfu-berlin.de This reaction has been applied to the synthesis of various hydroxymethyl-substituted pyridines and pyrimidines. wikipedia.orgfu-berlin.deresearchgate.net
Table 2: Reagents for Boekelheide Rearrangement
| Reagent | Typical Reaction Conditions | Reference |
| Acetic Anhydride | Reflux (~140 °C) | wikipedia.org |
| Trifluoroacetic Anhydride (TFAA) | Room Temperature | wikipedia.org |
Another straightforward method for installing a hydroxymethyl group is the direct reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid ester. Pyridine-4-carbaldehyde, for example, can be reduced to 4-hydroxymethylpyridine. wikipedia.org Common reducing agents for this transformation include sodium borohydride.
The synthesis of the starting carbonyl compound can be achieved through various methods. For instance, 4-pyridinecarboxaldehyde (B46228) can be prepared from the oxidation of 4-picoline or 4-pyridinemethanol, the reduction of 4-pyridinecarbonitrile, or the reduction of isonicotinic acid and its esters. google.com A synthetic method for 3-fluoropyridine-2-methanol involves the reduction of 3-fluoropyridine-2-aldehyde with sodium borohydride. google.com
Methyl Group Introduction
The introduction of the methyl group at the C-3 position of the pyridine ring is a critical step in the synthesis of the target compound and its analogs. While direct methylation of a pre-formed 2-fluoro-4-hydroxymethylpyridine can be challenging regarding regioselectivity, several strategies exist for introducing methyl groups onto pyridine rings.
One common approach involves the α-methylation of substituted pyridines. researchgate.net A method utilizing a Raney nickel catalyst in the presence of a high-boiling primary alcohol like 1-propanol (B7761284) or 1-decanol (B1670082) can achieve α-methylation. researchgate.netresearchgate.netnih.gov This reaction is believed to proceed either through the generation of a highly reactive methylating species that attacks the sterically less hindered 2-position or via a pyridinium (B92312) species that undergoes a Ladenberg rearrangement. researchgate.netnih.gov However, this method is primarily selective for the alpha (C2 or C6) position and may not be directly applicable for C3-methylation. nih.gov
Therefore, the synthesis of 3-methylpyridine (B133936) derivatives often relies on using starting materials that already contain the methyl group in the desired position before the pyridine ring is formed or in early stages of the synthesis. For instance, building the pyridine ring through condensation reactions involving precursors that already possess the required methyl substituent is a more common and regioselective strategy for obtaining 3-methylated pyridines.
Functional Group Interconversions and Derivatization
The functional groups of 2-Fluoro-4-hydroxymethyl-3-methylpyridine—the hydroxymethyl group and the fluorine atom—provide valuable handles for a wide range of chemical transformations, allowing for the synthesis of a diverse library of analogs.
Transformation of the Hydroxymethyl Moiety
The hydroxymethyl group at the C-4 position is a versatile functional group that can be readily converted into other moieties, significantly expanding the synthetic utility of the parent compound.
The conversion of the 4-hydroxymethyl group to a 4-halomethyl group, particularly a 4-chloromethyl group, is a key transformation for introducing a reactive electrophilic site. This allows for subsequent nucleophilic substitution reactions to build more complex molecules. The chloromethyl group is typically installed via the reaction of the corresponding hydroxymethyl derivative with a chlorinating agent.
Common reagents and conditions for this transformation are summarized in the table below. The reaction is often performed under controlled acidic conditions and at moderate temperatures (e.g., 0 to 25 °C) to manage the reaction rate and enhance selectivity.
| Reagent(s) | Conditions | Reference |
| Thionyl chloride (SOCl₂) | Often used with pyridine | vanderbilt.edu |
| Formaldehyde and Hydrochloric acid (HCl) | Controlled acidic environment | |
| Phosphorus pentachloride (PCl₅) | Standard chlorinating conditions | |
| Triphenylphosphine (Ph₃P) and Carbon tetrachloride (CCl₄) | Appel reaction conditions | vanderbilt.edu |
Table 1: Reagents for the Halogenation of Hydroxymethylpyridines. This interactive table summarizes various reagents used for the conversion of hydroxymethyl groups on pyridine rings to halomethyl groups.
Deoxygenation of the hydroxymethyl group to a methyl group or its complete removal via hydrogenolysis represents another important synthetic modification. While direct deoxygenation of the alcohol can be challenging, a common strategy involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide (as described in section 2.2.1.1). This is followed by a reduction step.
Catalytic hydrogenation is a widely used method for the hydrogenolysis of such intermediates. For example, a benzyl (B1604629) ether or a halide can be cleaved under hydrogen atmosphere with a palladium catalyst (e.g., Pd/C). Other reducing agents can also be employed depending on the nature of the leaving group and the presence of other functional groups in the molecule.
Recent advancements have also explored photoredox catalysis for the deoxygenation of pyridine N-oxides, which can be a precursor to hydroxymethylated pyridines. acs.org While not a direct deoxygenation of the hydroxymethyl group, these methods highlight modern approaches to modify pyridine scaffolds. acs.orgorganic-chemistry.orgorganic-chemistry.org
The primary alcohol of the hydroxymethyl group can be oxidized to form either a 4-formyl (aldehyde) or a 4-carboxy (carboxylic acid) group. The choice of oxidizing agent and reaction conditions determines the final product. wikipedia.org
Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this selective transformation. youtube.com The Dess-Martin periodinane is another mild oxidant that effectively converts primary alcohols to aldehydes under neutral conditions. wikipedia.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol all the way to the carboxylic acid. libretexts.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium(VI) reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent). wikipedia.orgyoutube.comlibretexts.org During these oxidations, the reaction mixture typically needs to be heated under reflux to ensure the reaction goes to completion. libretexts.org
| Oxidation Product | Reagent(s) | Typical Conditions | Reference(s) |
| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) solvent | youtube.com |
| Aldehyde | Dess-Martin periodinane | Room temperature, CH₂Cl₂ | wikipedia.org |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Alkaline aqueous solution | wikipedia.org |
| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Room temperature or heat | libretexts.org |
| Carboxylic Acid | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux | libretexts.org |
Table 2: Oxidation of the Hydroxymethyl Group. This interactive table outlines common reagents and conditions for the selective oxidation of a primary alcohol on the pyridine ring to either an aldehyde or a carboxylic acid.
Transformations Involving the Fluorine Atom (e.g., SNAr reactions with other nucleophiles)
The fluorine atom at the C-2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of fluorine, which makes the C-2 carbon highly electrophilic. sci-hub.se The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than that of their chloro, bromo, or iodo analogs. sci-hub.seacs.org This allows for the displacement of the fluoride ion by a wide variety of nucleophiles under relatively mild conditions. acs.org
The general mechanism involves the addition of a nucleophile to the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the fluoride leaving group restores the aromaticity of the ring, yielding the substituted product. The rate-determining step is typically the initial attack of the nucleophile. wikipedia.org
A diverse array of nucleophiles can be employed in these reactions, leading to the formation of various substituted pyridines.
| Nucleophile Type | Example Nucleophile | Product Type | Reference(s) |
| O-Nucleophiles | Alkoxides (e.g., NaOEt), Phenoxides | 2-Alkoxy/Aryloxypyridines | acs.orgresearchgate.net |
| N-Nucleophiles | Amines, Amides, N-Heterocycles (e.g., pyrazoles) | 2-Aminopyridines, 2-Amido-pyridines | acs.orgresearchgate.netrsc.org |
| S-Nucleophiles | Thiols, Thiophenoxides | 2-Thioetherpyridines | sci-hub.seacs.org |
| C-Nucleophiles | Cyanide, Stabilized carbanions | 2-Cyanopyridines, 2-Alkyl/Arylpyridines | sci-hub.seacs.org |
Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoropyridines. This interactive table provides examples of different nucleophiles that can displace the fluorine atom in 2-fluoropyridine (B1216828) derivatives.
The development of efficient SNAr fluorination and subsequent substitution reactions has become a cornerstone in medicinal chemistry for the late-stage functionalization of complex molecules, enabling the synthesis of novel drug candidates. acs.orgacs.org
Reactions at the Methyl Position (e.g., benzylic functionalization)
The methyl group on a pyridine ring, particularly when located at the 2- or 4-position, possesses an acidic character due to the electron-withdrawing nature of the ring nitrogen. This acidity allows for the deprotonation of the methyl group to form a resonance-stabilized anion, which can then act as a nucleophile. vaia.com While a methyl group at the 3-position, as in 2-Fluoro-4-hydroxymethyl-3-methylpyridine, is generally less reactive because the negative charge of the corresponding anion cannot be delocalized onto the nitrogen atom through resonance, functionalization is still achievable under appropriate conditions. vaia.comresearchgate.net The presence of a strongly electron-withdrawing fluorine atom at the 2-position would be expected to increase the acidity of the adjacent 3-methyl protons, thereby facilitating their removal and subsequent reactions.
This "benzylic-like" reactivity enables various C-H functionalization reactions where the methyl group is modified. A common example is the condensation reaction with aldehydes, such as benzaldehyde. In this type of reaction, the methylpyridine anion attacks the electrophilic carbonyl carbon of the aldehyde, leading to a new carbon-carbon bond. vaia.com
Research into the promoter-free benzylic C-H functionalization of various methylpyridines with 2-benzylidenemalononitrile has provided insights into the relative reactivity of the methyl position. These studies show that a methyl group at the 2-position reacts more readily than one at the 4-position, while the 3-methyl position is typically unreactive under these specific catalyst-free conditions. researchgate.net However, the use of strong bases or organometallic reagents can overcome this hurdle. The functionalization of C-H bonds at benzylic positions can also be achieved through deprotonation facilitated by the π-coordination of electrophilic transition metal complexes to the aromatic ring, which enhances proton acidity. rsc.org
| Methyl Pyridine Reactant | Electrophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Methylpyridine | 2-Benzylidenemalononitrile | Acetonitrile (B52724), Reflux | 3-(Pyridin-2-yl)-2,2-dicyano-3-phenylpropanenitrile | 85% |
| 4-Methylpyridine | 2-Benzylidenemalononitrile | Acetonitrile, Reflux | 3-(Pyridin-4-yl)-2,2-dicyano-3-phenylpropanenitrile | 56% |
| 2,6-Dimethylpyridine | 2-Benzylidenemalononitrile | Acetonitrile, Reflux | 3-(6-Methylpyridin-2-yl)-2,2-dicyano-3-phenylpropanenitrile | 94% |
| 3-Methylpyridine | 2-Benzylidenemalononitrile | Acetonitrile, Reflux | No Reaction | 0% |
Green Chemistry and Sustainable Synthetic Methodologies
The synthesis of pyridine derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous chemicals, and improvement of energy efficiency. Key advancements in this area include the adoption of flow chemistry techniques and the development of novel, sustainable catalysts.
Flow Chemistry Applications in Pyridine Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages for pyridine synthesis. These benefits include superior control over reaction parameters like temperature and residence time, enhanced safety due to the small reaction volumes, and improved scalability and automation. beilstein-journals.orgrsc.org
Several classical pyridine syntheses have been successfully adapted to flow systems. For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a one-step process within a microwave flow reactor. Using a Brønsted acid catalyst, the Michael addition and subsequent cyclodehydration occur consecutively without the need to isolate intermediates, affording trisubstituted pyridines as single regioisomers in good yields. beilstein-journals.org Similarly, the Hantzsch dihydropyridine synthesis can also be conducted efficiently in a flow reactor. beilstein-journals.org
The development of autonomous self-optimizing flow systems has further accelerated the synthesis of complex pyridine-containing molecules like Pyridine–Oxazoline (PyOX) ligands, which are crucial in asymmetric catalysis. rsc.org These systems can rapidly identify optimal reaction conditions, enabling the synthesis of products at a scale of hundreds of milligrams per hour. rsc.org The investigation of flow hydrodynamics in coupled reactor systems is also crucial for optimizing industrial-scale gas-phase pyridine synthesis, helping to minimize over-reaction and coke formation by carefully controlling the flow structure within different reactor zones. acs.orgacs.org
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 9 hours | 16 minutes |
| Yield | ~80-85% | 80-85% |
| Scale | Lab Scale | Up to 5.7 g per day |
| Catalyst | Sulphonated Graphene Oxide |
Catalyst Development for Enhanced Sustainability
Catalysis is at the heart of sustainable chemistry, and significant efforts have been made to develop greener catalysts for pyridine synthesis. The focus has been on creating highly active, selective, and, crucially, recyclable catalysts to minimize waste and environmental impact.
A promising route involves the thermo-catalytic conversion of renewable feedstocks, such as glycerol (B35011), into pyridines. rsc.orgresearchgate.net Zeolite catalysts, particularly HZSM-5, have proven effective for this transformation. In this process, glycerol and ammonia react over the solid acid catalyst at high temperatures (e.g., 550 °C) to produce a mixture of pyridine and picolines. rsc.org The catalyst's properties, such as the Si/Al ratio, and reaction parameters like temperature and reactant ratios, are systematically optimized to maximize the yield of the desired pyridine products. rsc.org These zeolite-based catalysts can often be regenerated and reused over multiple cycles with only a slight decrease in activity. rsc.orgresearchgate.net
Another innovative approach is the design of magnetically recoverable catalysts. rsc.org These catalysts typically consist of a catalytically active species supported on a magnetic nanoparticle core, such as magnetite (Fe₃O₄). This design allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse. Various magnetic catalysts, including basic core-shell structures and those supporting metal complexes, have been employed in multicomponent reactions to synthesize diverse pyridine derivatives under mild or solvent-free conditions. rsc.org
| Catalyst System | Reactants | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| HZSM-5 (Si/Al = 25) | Glycerol, Ammonia | Thermo-catalytic conversion | Utilizes renewable feedstock (glycerol) | rsc.org |
| Cu/HZSM-5 | Glycerol, Ammonia | Single-step aminocyclization | High activity for direct conversion | researchgate.net |
| Fe₃O₄@KCC-1-npr-NH₂ | Aldehydes, Ethyl acetoacetate, Hydrazine hydrate, Ammonium acetate | Tetra-component reaction | Magnetically recoverable and reusable | rsc.org |
| Fe₂O₃@Fe₃O₄@Co₃O₄ | Aldehydes, Malononitrile, Ammonium acetate | Pseudo-four-component reaction | Magnetically recoverable, solvent-free conditions | rsc.org |
Reaction Chemistry and Mechanistic Investigations
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene (B151609) but activates it for nucleophilic substitution. biosynce.comwikipedia.org The substituents on the ring further modulate this reactivity.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines, particularly those activated by the ring nitrogen and additional electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. newdrugapprovals.org
For fluoropyridines, the high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. The stability of the intermediate is enhanced when the negative charge can be delocalized onto the ring nitrogen, which occurs with attack at the C-2 (ortho) and C-4 (para) positions. newdrugapprovals.org In the case of 2-Fluoro-4-hydroxymethyl-3-methylpyridine, the fluorine atom is at the activated C-2 position, making it the principal site for SNAr. The general order of halide leaving group ability in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining first step (nucleophilic attack), which is accelerated by the strongly electron-withdrawing nature of fluorine.
The synthesis of Lansoprazole precursors often involves the displacement of a leaving group at the 2-position of a similarly substituted pyridine ring by a thiol, demonstrating the viability of SNAr at this position. researchgate.netmagtechjournal.com
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine
| Position of Attack | Intermediate Stability | Explanation |
|---|---|---|
| C-2 (ortho) / C-4 (para) | More Stable | Negative charge is delocalized onto the electronegative nitrogen atom. newdrugapprovals.org |
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires harsh conditions due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic reaction conditions, further increasing deactivation. biosynce.comwikipedia.org When substitution does occur, it preferentially takes place at the C-3 (meta) and C-5 positions, as attack at C-2, C-4, or C-6 would place a destabilizing positive charge on the adjacent nitrogen in one of the resonance forms of the sigma complex. biosynce.comquora.com
In 2-Fluoro-4-hydroxymethyl-3-methylpyridine, the directing effects of the substituents must be considered:
Pyridine Nitrogen : Strongly deactivating, meta-directing (to C-3 and C-5). quora.com
Fluoro Group (C-2) : Deactivating due to its strong negative inductive effect (-I), but ortho-, para-directing due to its positive mesomeric effect (+M). wikipedia.org It directs incoming electrophiles away from its own position.
Methyl Group (C-3) : Activating and ortho-, para-directing. It will direct towards C-2, C-4 and C-6 (relative to its own position, which is not standard nomenclature for pyridines).
Hydroxymethyl Group (C-4) : Generally considered a weakly deactivating group via induction.
Considering the combined effects, the C-5 position is the most likely site for electrophilic attack. The C-3 position is already substituted. The positions ortho and para to the nitrogen (C-2, C-4, C-6) are strongly deactivated. The activating effect of the C-3 methyl group would enhance the reactivity of the adjacent C-2 and C-4 positions, but these are already substituted or strongly influenced by the ring nitrogen. The most unambiguous position for an electrophile is C-5, which is meta to the deactivating nitrogen and fluoro group.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Group | Electronic Effect | Ring Activity | Directing Influence |
|---|---|---|---|
| Pyridine N | -I, -M (as pyridinium) | Deactivating | Meta (C-3, C-5) quora.com |
| -F | -I > +M | Deactivating | Ortho, Para wikipedia.org |
| -CH₃ | +I | Activating | Ortho, Para |
Radical reactions, such as the Minisci reaction, provide a complementary method for functionalizing electron-deficient pyridine rings. nih.govresearchgate.net These reactions involve the attack of a nucleophilic radical onto the protonated pyridine ring. The protonation of the pyridine nitrogen enhances its electron-withdrawing character, making the ring susceptible to radical attack, primarily at the C-2 and C-4 positions.
For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, a Minisci-type reaction would likely lead to functionalization at the C-6 position. The C-2 and C-4 positions are already substituted. The C-6 position is electronically activated towards radical attack, analogous to the C-2 position. Recent advances have also utilized N-functionalized pyridinium (B92312) salts under photoredox conditions to achieve site-selective C-H functionalization under milder, acid-free conditions, which could potentially be applied to this scaffold. nih.govresearchgate.net
Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. bgu.ac.il For pyridines, these methods often rely on transition-metal catalysis (e.g., Pd, Rh, Ir) and may be directed by a coordinating group.
In 2-Fluoro-4-hydroxymethyl-3-methylpyridine, several C-H bonds are potential targets:
C-5 and C-6 : These are the primary sites on the pyridine ring for direct functionalization. The electronic and steric environment would dictate the selectivity between them.
Methyl and Hydroxymethyl groups : The C-H bonds on the side chains can also be functionalized, typically through radical pathways.
Directed metalation, where a directing group guides a metal to a specific C-H bond for activation, is a common strategy. bgu.ac.il The hydroxymethyl group or the pyridine nitrogen itself could serve as directing groups, potentially enabling functionalization at the C-5 position.
Reactions of the Hydroxymethyl Side Chain
The hydroxymethyl group at the C-4 position is a versatile functional handle that can undergo a variety of transformations, including oxidation, conversion to a leaving group, and rearrangement.
The synthesis of Lansoprazole provides a key example of a rearrangement involving a precursor to the hydroxymethyl group. newdrugapprovals.org In this multi-step synthesis starting from 2,3-lutidine, a 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide intermediate is isomerized using acetic anhydride (B1165640). newdrugapprovals.orggoogle.com This reaction, a type of Polonovski-like rearrangement, results in the formation of 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, which is then hydrolyzed to the corresponding 2-hydroxymethyl derivative. While this is not a reaction of the final target compound of this article, it highlights a critical rearrangement that forms the hydroxymethyl group on a very similar pyridine core.
The hydroxymethyl group itself can be readily converted into a better leaving group, such as a chloromethyl group, by treatment with reagents like thionyl chloride (SOCl₂). newdrugapprovals.orggoogle.com This 4-(chloromethyl)pyridine (B78701) derivative is then a highly reactive electrophile, primed for substitution reactions, such as the coupling with 2-mercaptobenzimidazole (B194830) to form the core structure of Lansoprazole. researchgate.netwipo.int While not strictly an intramolecular cyclization, this sequence is a fundamental part of the synthetic utility of the hydroxymethyl side chain.
Direct intramolecular cyclization could be envisioned if another reactive group were introduced onto the pyridine scaffold, for example, at the C-5 position, which could then react with the hydroxymethyl group or its derivatives.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2-Fluoro-4-hydroxymethyl-3-methylpyridine |
| Lansoprazole |
| Benzene |
| 2,3-Lutidine |
| 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide |
| 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine |
| 2-Mercaptobenzimidazole |
Participation in Organometallic Intermediates
While specific studies detailing the isolation and characterization of organometallic intermediates involving 2-Fluoro-4-hydroxymethyl-3-methylpyridine are not extensively documented in the literature, its structural motifs—a 2-fluoropyridine (B1216828) core and a hydroxymethyl group—suggest its potential to participate in the formation of various organometallic species.
The pyridine nitrogen, with its lone pair of electrons, can readily coordinate to a variety of metal centers, acting as a ligand in organometallic complexes. mdpi.com For instance, 2-amino-3-methylpyridine (B33374) has been shown to form coordination complexes with silver(I) and copper(II) ions, where the pyridine ring nitrogen is the primary site of coordination. mdpi.com By analogy, 2-Fluoro-4-hydroxymethyl-3-methylpyridine is expected to form similar complexes. The fluorine substituent at the 2-position, being highly electronegative, can influence the electronic properties of the pyridine ring and, consequently, the stability and reactivity of the resulting organometallic complexes.
Furthermore, the hydroxymethyl group at the 4-position can be activated to participate in the formation of organometallic reagents. For example, 2-hydroxymethylpyridines can undergo nickel-catalyzed reactions to form organozinc intermediates. This transformation is proposed to proceed via the in-situ activation of the alcohol, followed by oxidative addition to a low-valent nickel species and subsequent transmetalation with an organozinc reagent like diethylzinc. The resulting pyridyl-stabilized organozinc species can then engage in further reactions. Given these precedents, it is plausible that 2-Fluoro-4-hydroxymethyl-3-methylpyridine could form analogous organozinc intermediates under similar nickel-catalyzed conditions.
The presence of both a coordinating pyridine nitrogen and a reactive hydroxymethyl group could also allow for the formation of chelate complexes, where the compound acts as a bidentate ligand, potentially influencing the stereochemistry and outcome of subsequent reactions.
Table 1: Potential Organometallic Intermediates and their Precursors
| Organometallic Intermediate | Proposed Precursor(s) | Potential Reaction Type |
| Pyridyl-coordinated metal complex | 2-Fluoro-4-hydroxymethyl-3-methylpyridine + Metal salt (e.g., Ag(I), Cu(II), Ni(II)) | Ligand coordination |
| Organozinc reagent | 2-Fluoro-4-hydroxymethyl-3-methylpyridine + Activating agent (e.g., chlorophosphate) + Diethylzinc | Nickel-catalyzed C-O activation and transmetalation |
| Chelate complex | 2-Fluoro-4-hydroxymethyl-3-methylpyridine + Metal center | Chelation involving pyridine N and hydroxymethyl O |
Mechanisms of Key Transformations
Understanding the mechanisms of reactions involving 2-Fluoro-4-hydroxymethyl-3-methylpyridine is crucial for predicting its reactivity and for the rational design of synthetic routes.
The 2-fluoro substituent on the pyridine ring makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom activates the pyridine ring towards attack by nucleophiles. The general mechanism for the SNAr reaction of 2-fluoropyridines involves a two-step addition-elimination process.
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is ortho to the electron-withdrawing nitrogen atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the nitrogen atom.
Leaving Group Departure: The fluoride (B91410) ion, a good leaving group in this context, is then eliminated from the Meisenheimer complex, leading to the restoration of the aromaticity of the pyridine ring and the formation of the substituted product.
The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring. Studies on related 2-fluoropyridines have shown that the reaction with sodium ethoxide is significantly faster than that of the corresponding 2-chloropyridine (B119429), highlighting the superior leaving group ability of fluoride in this context.
For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, the presence of the methyl and hydroxymethyl groups can also influence the reaction rate. The electron-donating methyl group at the 3-position might slightly decrease the electrophilicity of the C2 carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted 2-fluoropyridine. Conversely, the hydroxymethyl group at the 4-position can have both electronic and steric effects that modulate reactivity.
While a specific study on the nickel-catalyzed hydrogenolysis of 2-Fluoro-4-hydroxymethyl-3-methylpyridine is not available, a plausible mechanism can be proposed based on studies of similar 2-hydroxymethylpyridines. The reaction likely proceeds through the formation of an organozinc intermediate as discussed in section 3.2.2.
A proposed catalytic cycle for the nickel-catalyzed hydrogenolysis is as follows:
Activation of the Hydroxymethyl Group: The hydroxyl group of 2-Fluoro-4-hydroxymethyl-3-methylpyridine is first activated, for instance, by conversion to a better leaving group like a phosphate (B84403) ester using a chlorophosphate.
Oxidative Addition: A low-valent nickel(0) catalyst undergoes oxidative addition to the C-O bond of the activated substrate, forming a nickel(II) intermediate.
Transmetalation: The nickel(II) intermediate reacts with an organozinc reagent, such as diethylzinc, in a transmetalation step. This generates a pyridyl-substituted organozinc species and regenerates a nickel species that can re-enter the catalytic cycle.
Protonolysis: The organozinc intermediate is then quenched with a proton source, such as methanol (B129727), to yield the hydrogenolysis product, where the hydroxymethyl group is replaced by a hydrogen atom.
The pyridine nitrogen is thought to play a crucial role in stabilizing the organometallic intermediates throughout this catalytic cycle.
Direct kinetic studies on 2-Fluoro-4-hydroxymethyl-3-methylpyridine are not readily found in the literature. However, kinetic data from related pyridine derivatives can provide insights into its expected reactivity.
Kinetic studies on the nucleophilic substitution of various 2-substituted N-methylpyridinium ions with piperidine (B6355638) have shown that the reactions are typically second-order in the nucleophile. nih.gov This suggests a mechanism where the deprotonation of the initial addition intermediate is the rate-determining step. nih.gov The reactivity order observed in these studies is often 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical SNAr "element effect" where fluoride is the best leaving group. nih.gov
For the SNAr reaction of 2-Fluoro-4-hydroxymethyl-3-methylpyridine with various nucleophiles, it is expected that the reaction would follow second-order kinetics, being first order in both the substrate and the nucleophile, assuming the initial nucleophilic attack is the rate-determining step. The rate constant would be influenced by the nucleophilicity of the attacking species and the solvent polarity.
Table 2: Relative Reactivity of Halogen Leaving Groups in Nucleophilic Aromatic Substitution of 2-Halopyridines
| Leaving Group | Relative Rate (vs. Cl=1 ) |
| F | ~320 |
| Cl | 1 |
| Br | ~0.7 |
| I | ~0.4 |
Data based on the reaction of 2-halopyridines with sodium ethoxide in ethanol (B145695), illustrating the "element effect" in SNAr reactions.
Spectroscopic and Structural Elucidation Studies Advanced Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete structural map of 2-Fluoro-4-hydroxymethyl-3-methylpyridine can be constructed.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, distinct signals are expected for the aromatic protons, the methyl protons, the hydroxymethyl protons, and the hydroxyl proton.
The pyridine (B92270) ring is expected to show two signals in the aromatic region, corresponding to the protons at the C-5 and C-6 positions. The proton at C-6 (H-6) would likely appear at a lower field (higher ppm) than the proton at C-5 (H-5) due to its proximity to the electronegative nitrogen atom. These aromatic protons would appear as doublets, coupling with each other. The methyl group (-CH₃) at C-3 would produce a singlet in the aliphatic region. The hydroxymethyl group (-CH₂OH) at C-4 would show a singlet for the two methylene (B1212753) protons (-CH₂) and a broad singlet for the hydroxyl proton (-OH), the latter of which is often exchangeable with deuterium (B1214612) oxide (D₂O).
Predicted ¹H NMR Data for 2-Fluoro-4-hydroxymethyl-3-methylpyridine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-6 | 8.0 - 8.3 | Doublet (d) |
| H-5 | 7.0 - 7.3 | Doublet (d) |
| -CH₂OH (Methylene) | 4.6 - 4.8 | Singlet (s) |
| -OH (Hydroxyl) | Variable (e.g., 2.5 - 4.0) | Broad Singlet (br s) |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, seven distinct carbon signals are anticipated: five for the pyridine ring and one each for the methyl and hydroxymethyl groups.
The carbon atom bonded to the fluorine (C-2) is expected to be significantly affected, appearing as a doublet due to one-bond carbon-fluorine coupling (¹JCF) and at a characteristically high chemical shift. acs.org Quaternary carbons, such as C-3 and C-4, generally show weaker signals compared to carbons with attached protons. youtube.com The chemical shifts of the ring carbons are influenced by the electronic effects of the fluorine, methyl, and hydroxymethyl substituents.
Predicted ¹³C NMR Data for 2-Fluoro-4-hydroxymethyl-3-methylpyridine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected ¹³C-¹⁹F Coupling |
|---|---|---|
| C-2 | 160 - 165 | Large ¹JCF |
| C-6 | 147 - 150 | Small ³JCF |
| C-4 | 145 - 148 | Small ³JCF |
| C-3 | 125 - 130 | Small ²JCF |
| C-5 | 120 - 124 | Small ⁴JCF |
| -CH₂OH (Methylene) | 60 - 65 | None expected |
¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atom's environment. researchgate.net Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it is readily detected. The chemical shift of the fluorine atom in 2-fluoro-pyridines is highly characteristic. For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, a single resonance is expected. The chemical shift and coupling constants provide valuable structural confirmation. The fluorine at the C-2 position would exhibit coupling to the proton at C-6 (a four-bond coupling, ⁴JHF) and potentially to the methyl protons at C-3 (a four-bond coupling, ⁴JHF), although the latter might be very small. The chemical shift is typically reported relative to a standard like CFCl₃. For a 2-fluoropyridine (B1216828) derivative, the signal is expected to appear in a well-established region of the spectrum. spectrabase.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this molecule, a key correlation (cross-peak) would be observed between the aromatic protons H-5 and H-6, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would definitively link the H-5 signal to the C-5 carbon, the H-6 signal to the C-6 carbon, the methyl proton singlet to the methyl carbon, and the methylene proton signal to the hydroxymethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over two or three bonds) between protons and carbons. It is vital for placing the substituents. Key expected correlations include:
From the methyl protons (-CH₃) to C-3 and C-4.
From the methylene protons (-CH₂OH) to C-3, C-4, and C-5.
From the H-5 proton to C-3, C-4, and the C-6 proton to C-2. These correlations would confirm the substitution pattern around the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between nuclei that are close in space, regardless of whether they are bonded. It could reveal a spatial relationship between the methyl protons at C-3 and the methylene protons of the hydroxymethyl group at C-4, further confirming their adjacent placement.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of 2-Fluoro-4-hydroxymethyl-3-methylpyridine would display several characteristic absorption bands corresponding to its functional groups. The presence of a hydroxyl group, an aromatic ring, and C-F, C-O, C-N, and C-H bonds leads to a predictable spectral fingerprint. acs.orgpw.edu.pl
O-H Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching of the hydroxyl (-OH) group, characteristic of alcohols.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found just below 3000 cm⁻¹.
C=C and C=N Stretches: The pyridine ring will exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region, which are indicative of its aromatic nature. cet-science.com
C-F Stretch: A strong absorption band due to the C-F bond stretch is expected in the 1250-1150 cm⁻¹ range.
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol group will give rise to a strong band, typically around 1050 cm⁻¹.
Predicted FT-IR Absorption Bands for 2-Fluoro-4-hydroxymethyl-3-methylpyridine
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3500 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (-CH₃, -CH₂) | 2980 - 2850 | Medium |
| C=C, C=N Stretches | Aromatic Ring | 1600 - 1400 | Medium to Strong |
| C-F Stretch | Fluoroaromatic | 1250 - 1150 | Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a powerful, non-destructive technique for analyzing the vibrational modes of 2-Fluoro-4-hydroxymethyl-3-methylpyridine, providing data that is complementary to infrared (IR) spectroscopy. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering from vibrations that cause a change in the molecule's polarizability. This makes it particularly effective for observing symmetric vibrations and bonds within the pyridine ring and the C-F bond.
In the analysis of 2-Fluoro-4-hydroxymethyl-3-methylpyridine, specific Raman shifts (measured in wavenumbers, cm⁻¹) are expected for its key functional groups. Studies on related fluoropyridine and methylpyridine molecules provide a basis for these assignments. researchgate.netresearchgate.netaps.org The pyridine ring itself exhibits several characteristic modes. The ring breathing mode, a symmetric expansion and contraction of the entire ring, is a strong and sharp Raman band typically found near 990-1040 cm⁻¹. nih.gov The presence of substituents influences the exact position of this peak. For instance, dative bond formation with the pyridine nitrogen, an effect that involves significant charge transfer, can shift this mode to a higher frequency. nih.govacs.orgacs.org
The C-F stretching vibration in fluoropyridine derivatives is typically observed in the 1150-1250 cm⁻¹ region. researchgate.net The C-H stretching modes from the methyl and hydroxymethyl groups, as well as those on the pyridine ring, would appear in the 2800-3100 cm⁻¹ range. The O-H stretch from the hydroxymethyl group would produce a broader band, typically around 3200-3600 cm⁻¹.
A summary of expected characteristic Raman shifts is presented below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |
| Ring Breathing (ν₁) | 990 - 1040 | Pyridine Ring |
| Trigonal Ring Bending (ν₁₂) | 1040 - 1070 | Pyridine Ring |
| C-F Stretch | 1150 - 1250 | Fluoro Group |
| C-O Stretch | 1000 - 1100 | Hydroxymethyl Group |
| C-H Bending (Methyl/Methylene) | 1370 - 1470 | Methyl & Hydroxymethyl Groups |
| C-H Stretch (Aromatic & Aliphatic) | 2800 - 3100 | Pyridine, Methyl, Hydroxymethyl |
| O-H Stretch | 3200 - 3600 (broad) | Hydroxymethyl Group |
This table is illustrative, based on data from related pyridine compounds. researchgate.netnih.gov
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular mass of 2-Fluoro-4-hydroxymethyl-3-methylpyridine and elucidating its structure through controlled fragmentation. wikipedia.org In a typical electron ionization (EI) experiment, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. For C₇H₈FNO, the exact molecular weight is approximately 141.06 Da.
The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a structural fingerprint. For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, several key fragmentation pathways can be predicted based on the fragmentation of related pyridine derivatives. nih.govrsc.orgsphinxsai.com
Loss of Hydroxymethyl Radical: A common fragmentation is the cleavage of the C-C bond adjacent to the ring, leading to the loss of the hydroxymethyl group (•CH₂OH, 31 Da). This would result in a significant fragment ion at m/z 110.
Loss of Water: The hydroxymethyl group can facilitate the loss of a water molecule (H₂O, 18 Da), particularly under certain ionization conditions, leading to a fragment at m/z 123.
Loss of Fluorine: Cleavage of the C-F bond can lead to the loss of a fluorine radical (•F, 19 Da), resulting in an ion at m/z 122.
Ring Fission: The pyridine ring itself can cleave. A characteristic fragmentation of pyridine and its derivatives is the loss of hydrogen cyanide (HCN, 27 Da), which would lead to various smaller fragment ions. rsc.org
The relative abundance of these fragments helps in confirming the substitution pattern on the pyridine ring.
| Fragment Ion (m/z) | Proposed Identity / Neutral Loss |
| 141 | Molecular Ion [M]⁺• |
| 123 | [M - H₂O]⁺• (Loss of water) |
| 112 | [M - CHO]⁺ (Loss of formyl radical from rearrangement) |
| 110 | [M - •CH₂OH]⁺ (Loss of hydroxymethyl radical) |
| 96 | [M - •CH₂OH - CH₂]⁺ (Subsequent loss from m/z 110) |
This table presents plausible fragmentation pathways based on established mass spectrometry principles for substituted pyridines. chemguide.co.uknih.govrsc.org
X-ray Crystallography for Solid-State Structural Determination (if available for related derivatives)
X-ray crystallography provides definitive information on the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for 2-Fluoro-4-hydroxymethyl-3-methylpyridine may not be publicly available, analysis of related fluorinated and hydroxymethyl-substituted pyridine derivatives allows for a robust prediction of its solid-state characteristics. figshare.comnih.gov
Studies on fluorinated pyridines show that fluorine substitution significantly influences crystal packing. figshare.com The arrangement can vary from herringbone patterns to parallel stacking, driven by a combination of π-π stacking interactions and weak C-H···F and F···F contacts. figshare.comman.ac.uk
The presence of the hydroxymethyl group is expected to introduce strong intermolecular hydrogen bonds (O-H···N) where the hydroxyl group of one molecule interacts with the nitrogen atom of an adjacent pyridine ring. This is a dominant interaction that often dictates the primary structural motif in the crystal lattice. The resulting supramolecular assembly could form chains, dimers, or more complex networks.
Key structural parameters can be inferred from analogous compounds.
| Parameter | Expected Value / Feature | Basis of Prediction (Related Compounds) |
| C-F Bond Length | ~1.35 Å | Fluoropyridine derivatives figshare.com |
| C-O Bond Length | ~1.43 Å | Hydroxymethyl-substituted heterocycles nist.gov |
| Pyridine Ring C-N Bond Lengths | ~1.34 Å | Pyridine derivatives figshare.com |
| Intermolecular Interactions | Strong O-H···N hydrogen bonding; π-π stacking; C-H···F contacts | Hydroxypyridines, Fluoropyridines, Fluorinated organic molecules figshare.comman.ac.uk |
| Crystal Packing | Likely formation of hydrogen-bonded chains or dimers | Functionalized pyridines and piperidines nih.gov |
This table compiles typical crystallographic data from related fluorinated and hydroxymethyl-substituted heterocyclic structures. figshare.comnih.govman.ac.uknist.gov
Terahertz Time-Domain Spectroscopy (THz-TDS) for Unique Spectral Fingerprinting
Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging analytical technique that probes low-frequency molecular vibrations, typically in the 0.1 to 4 THz range (approximately 3 to 133 cm⁻¹). researchgate.net This spectral region corresponds to the collective vibrational modes of the crystal lattice (phonon modes) and other intermolecular interactions, such as hydrogen bonding. researchgate.net As such, THz-TDS is exceptionally sensitive to the solid-state form of a compound, making it ideal for identifying and distinguishing between different polymorphs, solvates, or co-crystals.
In a THz-TDS experiment, a short pulse of terahertz radiation is transmitted through a sample. By measuring the time-dependent electric field of the pulse, both the absorption coefficient and the refractive index of the sample can be determined without requiring Kramers-Kronig analysis. researchgate.netresearchgate.net The resulting THz spectrum provides a unique spectral "fingerprint" that is highly specific to the material's crystal structure.
The application of THz-TDS would allow for:
Unique Identification: Providing a characteristic spectral fingerprint for the solid material.
Polymorph Screening: Distinguishing between different crystalline forms, which may have different physical properties.
Detection of Impurities: Identifying the presence of related substances or different solid forms within a sample.
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of molecules like substituted pyridines. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311++G(d,p), enable the accurate determination of a molecule's geometry, electronic landscape, and vibrational modes. researchgate.net
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, this process identifies the most stable three-dimensional structure. The optimization would confirm the planarity of the pyridine (B92270) ring, while a conformational analysis, often performed via a Potential Energy Surface (PES) scan, would explore the rotational freedom of the hydroxymethyl (-CH2OH) substituent to locate its most stable orientation relative to the ring. researchgate.net The optimized structure is confirmed as a true minimum by ensuring the absence of any imaginary vibrational frequencies. semanticscholar.org Studies on similar fluorinated pyridine derivatives show that the ring bond distances are generally comparable to those of pyridine, with some adjustments due to the electronic effects of the substituents. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for 2-Fluoro-4-hydroxymethyl-3-methylpyridine (Note: These are typical values based on DFT calculations for similar substituted pyridine molecules and are for illustrative purposes.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths | C-F | 1.30 - 1.35 Å |
| C-O (hydroxyl) | 1.42 - 1.45 Å | |
| C-N (ring) | 1.33 - 1.38 Å | |
| C-C (ring) | 1.38 - 1.41 Å | |
| C-C (methyl) | 1.50 - 1.53 Å | |
| O-H | 0.96 - 0.98 Å | |
| Bond Angles | C-C-F | 118° - 122° |
| C-C-N | 120° - 124° | |
| C-O-H | 107° - 110° |
The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. semanticscholar.orgresearchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule. ajchem-a.com For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, the MEP map would likely show regions of negative potential (electron-rich, susceptible to electrophilic attack) around the electronegative fluorine, nitrogen, and oxygen atoms. researchgate.netajchem-a.com Regions of positive potential (electron-poor, susceptible to nucleophilic attack) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen. researchgate.net
Table 2: Illustrative Electronic Properties for 2-Fluoro-4-hydroxymethyl-3-methylpyridine (Note: Values are illustrative, based on typical DFT results for related aromatic compounds.)
| Property | Typical Calculated Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | 4.5 to 5.5 |
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, key predicted vibrational modes would include the C-F stretching vibration (typically observed between 1150 cm⁻¹ and 1250 cm⁻¹), O-H stretching of the hydroxyl group (around 3500-3600 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and various pyridine ring stretching and bending modes. researchgate.net
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These predictions for ¹H, ¹³C, and ¹⁹F nuclei serve as a valuable tool for interpreting and confirming experimental NMR data.
Table 3: Selected Predicted Vibrational Frequencies for 2-Fluoro-4-hydroxymethyl-3-methylpyridine (Note: Frequencies are illustrative and based on DFT studies of similar substituted pyridines.)
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Spectral Activity |
| O-H Stretch | 3550 - 3650 | IR |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2950 | IR, Raman |
| Pyridine Ring Stretch | 1580 - 1620 | IR, Raman |
| C-F Stretch | 1200 - 1280 | IR |
| C-O Stretch | 1000 - 1050 | IR |
Transition State Theory (TST) is used to explain the reaction rates of elementary chemical reactions. wikipedia.org When combined with DFT calculations, it allows for the elucidation of reaction mechanisms. This involves locating the transition state (the saddle point on the potential energy surface) for a given reaction and calculating the activation energy barrier. wikipedia.org For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, this approach could be used to study the kinetics of reactions such as esterification of the hydroxyl group or nucleophilic substitution at the fluorine-bearing carbon, providing a theoretical understanding of the compound's reactivity and transformation pathways.
Quantum Chemical Modeling (e.g., Ab Initio, Semi-Empirical Methods)
Beyond DFT, other quantum chemical models offer a range of options for computational analysis.
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), solve the Schrödinger equation from first principles without empirical parameters. libretexts.org They are generally more accurate than DFT for certain properties but are also significantly more computationally demanding, limiting their practical use to smaller systems. libretexts.org
Semi-Empirical Methods: Methods like AM1, PM3, PM6, and PM7 are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov This makes them orders of magnitude faster than ab initio or DFT methods, allowing for the study of very large molecular systems. nih.gov However, their accuracy is highly dependent on whether the molecule under investigation is similar to the molecules used in the method's parameterization database. wikipedia.org They are often used for initial geometry optimizations of large structures before refinement with more accurate methods. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can model conformational changes, interactions with solvent molecules, and other dynamic processes over time scales from picoseconds to microseconds. For 2-Fluoro-4-hydroxymethyl-3-methylpyridine, an MD simulation could be used to understand its solvation in water, observing the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group, nitrogen, and fluorine atoms and the surrounding water molecules. Quantum-based MD (QMD), which uses forces calculated from electronic structure theory (like DFTB), can be applied to model chemical reactions and bond-breaking/forming events under specific conditions. osti.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a cornerstone of modern computational chemistry for structural elucidation. Density Functional Theory (DFT) has emerged as a powerful and popular quantum mechanical method for this purpose, often providing results that are in close agreement with experimental values. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed in conjunction with DFT calculations to determine NMR chemical shifts. scirp.org
For pyridine derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts have been successfully performed using various levels of theory. For instance, studies on related molecules like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) have utilized the B3LYP and LSDA methods with a 6-311++G(d,p) basis set to calculate chemical shifts. scirp.org Similarly, research on 2-fluoro-4-pyridineboronic acid has employed the B3LYP/6-311++G(d,p) level of theory with the GIAO approximation and a Polarizable Continuum Model (PCM) to account for solvent effects, demonstrating the capability of these methods to accurately predict chemical shifts in solution. researchgate.net
The accuracy of these predictions is dependent on the chosen functional and basis set. It has been shown that for some organic molecules, certain combinations of functionals and basis sets provide better correlation with experimental data. nih.gov For complex molecules, it is often necessary to evaluate several methods to find the most reliable one for the system under investigation.
While specific predicted NMR data for 2-Fluoro-4-hydroxymethyl-3-methylpyridine is not available in the cited literature, the table below illustrates typical predicted ¹³C and ¹H NMR chemical shifts for a structurally similar compound, 2-chloro-4-(trifluoromethyl)pyridine, calculated using the GIAO method. scirp.org This provides an example of the type of data generated through such computational studies.
Table 1: Calculated ¹³C and ¹H NMR Chemical Shifts (in ppm) for 2-chloro-4-(trifluoromethyl)pyridine. (Illustrative data based on a related compound)
| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |
| C2 | 153.2 | H3 | 7.82 |
| C3 | 121.5 | H5 | 7.69 |
| C4 | 138.7 | H6 | 8.61 |
| C5 | 120.1 | ||
| C6 | 151.8 | ||
| CF₃ | 122.9 |
Data sourced from a computational study on 2-chloro-4-(trifluoromethyl)pyridine. scirp.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electronic structure of a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with the familiar Lewis structure concepts. This analysis is invaluable for understanding charge distribution, hybridization, and intramolecular interactions that contribute to molecular stability. researchgate.nettandfonline.com
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions reveal the extent of electron delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E⁽²⁾) associated with these interactions is a measure of their significance. tandfonline.com
In pyridine derivatives, NBO analysis can elucidate the effects of substituents on the electronic properties of the ring. For instance, in a study of various pyridine derivatives, NBO analysis was used to investigate the electronic structure and thermodynamic properties. niscair.res.in In the context of 2-Fluoro-4-hydroxymethyl-3-methylpyridine, NBO analysis would be expected to reveal significant hyperconjugative interactions. These could include delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of the pyridine ring and the substituents. The fluorine atom, being highly electronegative, would also significantly influence the electronic distribution.
While specific NBO analysis data for 2-Fluoro-4-hydroxymethyl-3-methylpyridine is not present in the provided search results, the following table presents typical hyperconjugative interactions and their stabilization energies (E⁽²⁾) that might be observed in a substituted pyridine, based on general principles and findings for related molecules.
Table 2: Illustrative Major Hyperconjugative Interactions and Second-Order Perturbation Energies (E⁽²⁾) from NBO Analysis for a Substituted Pyridine. (Conceptual data based on principles of NBO analysis)
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
| LP (1) N | π* (C2-C3) | ~5-10 |
| LP (1) N | π* (C5-C6) | ~5-10 |
| LP (2) O | σ* (C4-Cα) | ~2-5 |
| π (C2-C3) | π* (C4-C5) | ~15-25 |
| π (C5-C6) | π* (C-N) | ~15-25 |
LP denotes a lone pair, π and π* represent bonding and antibonding pi orbitals, and σ* represents an antibonding sigma orbital. The values are illustrative and would vary for the specific molecule.
Role As a Synthetic Intermediate and Building Block in Complex Molecules
Precursor in the Synthesis of Other Fluorinated Pyridines
The true utility of a building block often lies in its ability to be transformed into a range of other useful compounds. In this regard, "2-Fluoro-4-hydroxymethyl-3-methylpyridine" can theoretically serve as a precursor to a variety of other substituted fluorinated pyridines.
The primary alcohol of "2-Fluoro-4-hydroxymethyl-3-methylpyridine" can be oxidized under controlled conditions to yield the corresponding aldehyde or carboxylic acid. These transformations would produce "2-fluoro-3-methyl-4-formylpyridine" and "2-fluoro-3-methyl-4-pyridinecarboxylic acid," respectively. These new fluorinated pyridine (B92270) derivatives would be valuable intermediates in their own right, for example, in the formation of imines, in reductive amination reactions, or in amide bond forming reactions to link the pyridine core to other molecular fragments.
Furthermore, the hydroxymethyl group can be converted to a better leaving group, such as a tosylate or a mesylate, or even a halide (e.g., a chloromethyl group). This would furnish a reactive electrophilic site at the 4-position, enabling the introduction of a wide array of nucleophiles and the construction of more complex fluorinated pyridine analogues.
Building Block for Multifunctional Heterocyclic Compounds
The presence of two distinct reactive sites on "2-Fluoro-4-hydroxymethyl-3-methylpyridine" makes it an ideal candidate for the synthesis of multifunctional heterocyclic compounds, which are of great interest in drug discovery and materials science. nih.govnih.gov
The general strategy would involve the sequential or orthogonal reaction of the two functional groups. For instance, the hydroxymethyl group could first be used in a coupling reaction, for example, forming an ether linkage with another molecule. Subsequently, the 2-fluoro position could be subjected to a nucleophilic aromatic substitution reaction. This would allow for the convergent synthesis of complex molecules where the pyridine ring acts as a central scaffold.
A hypothetical reaction pathway is illustrated below:
| Reactant A | Reactant B | Reaction Type | Product |
| 2-Fluoro-4-hydroxymethyl-3-methylpyridine | A phenol (B47542) (ArOH) | Williamson ether synthesis | 2-Fluoro-4-(phenoxymethyl)-3-methylpyridine |
| 2-Fluoro-4-(phenoxymethyl)-3-methylpyridine | A primary amine (RNH₂) | Nucleophilic aromatic substitution | 2-(Alkylamino)-4-(phenoxymethyl)-3-methylpyridine |
This table illustrates a potential two-step synthesis to create a disubstituted pyridine with distinct functionalities, starting from "2-Fluoro-4-hydroxymethyl-3-methylpyridine".
Intermediate in the Formation of Pyridine-Containing Macrocycles or Supramolecular Structures
Macrocycles are an important class of molecules with diverse applications, including as therapeutics and as components of supramolecular assemblies. The synthesis of pyridine-containing macrocycles often relies on building blocks with two reactive functional groups that can participate in a ring-closing reaction.
"2-Fluoro-4-hydroxymethyl-3-methylpyridine" is well-suited for this purpose. The hydroxymethyl group can be elaborated into a longer chain containing a terminal nucleophile (e.g., an amine or a thiol). This new, elongated intermediate could then undergo an intramolecular nucleophilic aromatic substitution, where the terminal nucleophile displaces the 2-fluoro group to form the macrocyclic ring. The feasibility of such reactions depends on factors like ring size and conformational preferences that favor cyclization over polymerization.
Stereoselective Synthesis Utilizing Chiral Derivatives (if applicable)
While "2-Fluoro-4-hydroxymethyl-3-methylpyridine" itself is achiral, it can be used in stereoselective syntheses. For example, the hydroxymethyl group could be reacted with a chiral acid to form a diastereomeric mixture of esters, which could then be separated. Alternatively, the compound could be used to react with a chiral substrate.
More advanced applications could involve the enzymatic resolution of the hydroxymethyl group or its derivatives. For instance, a lipase (B570770) could be used to selectively acylate the alcohol in the presence of a prochiral diol, leading to an enantiomerically enriched product. While there is no specific literature on the stereoselective reactions of this particular compound, the principles of asymmetric synthesis are broadly applicable to molecules with suitable functional groups.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Mixture Separation
Chromatography is a cornerstone of analytical chemistry, essential for separating the components of a mixture and determining the purity of a compound. For pyridine (B92270) derivatives, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed.
Gas Chromatography (GC)
GC is particularly suitable for volatile and thermally stable compounds. cdc.gov For pyridine and its derivatives, GC, especially when coupled with a Mass Spectrometry (MS) or Flame Ionization Detector (FID), offers high sensitivity and selectivity. cdc.govmdpi.com High-resolution capillary columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), are effective for separating closely related pyridine compounds. mdpi.com The selection of appropriate temperature programs and carrier gases, typically helium, allows for the optimization of separation efficiency. mdpi.com GC methods can be validated to quantify impurities at very low concentrations, with detection limits reaching the parts-per-billion (ppb) range. mdpi.com In a study on pyridine analysis, a method was developed using XAD-7 adsorbent tubes for sample collection, followed by desorption with methanol (B129727) and analysis by GC-FID. osha.gov
Interactive Table 1: Example GC Parameters for Pyridine Analysis This table outlines typical conditions used for the analysis of pyridine, which can be adapted for derivatives like 2-Fluoro-4-hydroxymethyl-3-methylpyridine.
| Parameter | Condition | Source |
| Instrument | Gas Chromatograph | osha.gov |
| Column | e.g., HP-5ms (30 m x 250 µm I.D. x 0.25 µm film) | mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | cdc.govosha.gov |
| Carrier Gas | Helium | mdpi.com |
| Injector Temperature | 250 °C (Typical) | osha.gov |
| Detector Temperature | 300 °C (Typical) | osha.gov |
| Oven Program | Temperature gradient optimized for separation | mdpi.com |
| Internal Standard | N,N-dimethylformamide (DMF) (Example) | osha.gov |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for non-volatile or thermally sensitive compounds and is widely used for purity evaluation of complex pharmaceutical intermediates. ptfarm.plnih.gov Reversed-phase (RP) HPLC using an octadecylsilane (B103800) (C18) column is a common approach for separating pyridine derivatives. ptfarm.plgoogle.com The mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol mixed with an aqueous buffer (e.g., phosphate (B84403) buffer) to control pH. ptfarm.plgoogle.com Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. ptfarm.pl Method validation for HPLC includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the results. nih.gov
Interactive Table 2: Example RP-HPLC Conditions for Pyridine Derivative Purity Analysis This table provides a representative set of conditions for the purity analysis of a functionalized pyridine compound.
| Parameter | Condition | Source |
| Instrument | High-Performance Liquid Chromatograph | ptfarm.pl |
| Column | LiChrosorb® RP-18 (250 x 4.0 mm, 5 µm) | ptfarm.pl |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 2.0) | ptfarm.pl |
| Elution Mode | Isocratic | google.com |
| Flow Rate | 1.25 mL/min (Typical) | nih.gov |
| Detector | UV/Vis Detector (e.g., at 239 nm or 290 nm) | ptfarm.plnih.gov |
| Column Temperature | 30 °C (Typical) | nih.gov |
| Internal Standard | Phenacetin (Example) | ptfarm.pl |
Advanced Titration Methods (e.g., for Reagent Standardization)
Titration remains a critical analytical method for precise quantification and for determining the fundamental chemical properties of substances. Advanced titration methods, including potentiometric and spectrophotometric techniques, are applied to functionalized pyridines for various purposes.
Potentiometric Titration
Potentiometric titrations are used to determine the concentration of a substance by measuring potential changes in a solution. In the context of pyridine derivatives, this method is valuable for determining acid dissociation constants (pKa) and stability constants of metal complexes. nih.govutwente.nl For instance, titrations can be performed in non-aqueous solvents like pyridine itself, using a glass electrode and a reference electrode such as Ag/AgCl. utwente.nl By titrating a nitrogen base with a strong acid of a known dissociation constant, the equilibrium constants for the base can be calculated from the resulting titration curve. utwente.nl These studies are crucial for understanding how substituents on the pyridine ring, such as fluoro and hydroxymethyl groups, influence the basicity of the nitrogen atom. nih.govrsc.org
Spectrophotometric Titration
UV-visible spectrophotometric titration is an effective method for studying the formation and stoichiometry of metal-ligand complexes. nih.gov This technique involves monitoring changes in the UV-vis spectrum of the ligand as a metal ion solution is incrementally added. The formation of a complex between a pyridine derivative and a metal ion leads to shifts in the absorption bands. nih.gov By analyzing these spectral changes, one can determine the stoichiometry of the complex (i.e., the ratio of ligand molecules to metal ions). nih.gov For example, the chelation of Fe³⁺ and Cu²⁺ by 2-aminopyridine (B139424) moieties has been successfully characterized using this method. nih.gov
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques provide insight into the redox properties of molecules, which is vital for applications in catalysis, sensing, and materials science. Cyclic Voltammetry (CV) is the most common technique used for this purpose.
Cyclic Voltammetry (CV)
CV measures the current response of a system to a triangular potential sweep, revealing information about the oxidation and reduction potentials of a compound. For pyridine-based molecules, CV can characterize redox events associated with the pyridine ring or attached functional groups. nih.govnih.gov Studies on functionalized pyridinophane ligands have shown that the electrochemical properties are highly tunable by modifying the substituents on the pyridine ring. nih.govrsc.org Electron-withdrawing groups (like fluorine) tend to make reduction potentials more positive, while electron-donating groups have the opposite effect. nih.govrsc.org
The experimental setup for CV typically involves a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire), all immersed in a solution of the analyte with a supporting electrolyte. nih.gov The resulting voltammogram provides key data on redox potentials.
Interactive Table 3: Representative Electrochemical Data for Functionalized Pyridine Ligands This table presents example redox potential data from a cyclic voltammetry study of related pyridine compounds, illustrating the influence of different functional groups. Potentials are normalized to a reference standard like the Fc⁺/Fc couple.
| Ligand Functional Group | EPa (mV) | EPc (mV) | E1/2 (mV) | Source |
| 4-hydroxyl (L1) | 480 | -1730 | -625 | nih.gov |
| 4-H (L2) | 620 | -1810 | -595 | nih.gov |
| 4-chloro (L3) | 620 | -1600 | -490 | nih.gov |
| 4-trifluoromethyl (L4) | 700 | -1440 | -370 | nih.gov |
| 4-nitrile (L5) | 760 | -1390 | -315 | nih.gov |
EPa = Anodic Peak Potential, EPc = Cathodic Peak Potential, E1/2 = Half-wave Potential. Data is illustrative of trends in related compounds.
Potential Applications in Non Biological Research Fields
Ligand Design in Organometallic Chemistry and Catalysis
The functional groups on 2-Fluoro-4-hydroxymethyl-3-methylpyridine, specifically the pyridine (B92270) nitrogen and the hydroxyl oxygen, present potential coordination sites for metal centers. This bidentate chelation capability is a fundamental principle in the design of ligands for organometallic complexes. Despite this theoretical potential, no specific research has been found detailing the use of this compound as a ligand.
Role in Homogeneous Catalysis
Homogeneous catalysis often relies on soluble metal-ligand complexes to achieve high selectivity and activity. Pyridine-based ligands are common in this context. However, no studies have been identified that employ 2-Fluoro-4-hydroxymethyl-3-methylpyridine in homogeneous catalytic systems.
Development of Chiral Ligands for Asymmetric Catalysis
The structure of 2-Fluoro-4-hydroxymethyl-3-methylpyridine is achiral. While it could potentially be used as a foundational scaffold for the synthesis of more complex chiral ligands, for instance, through derivatization of the hydroxymethyl group, there is no published research demonstrating its use in the development of chiral ligands for asymmetric catalysis. frontierspecialtychemicals.comscispace.com The creation of effective chiral ligands is a highly active area of research, but this specific compound has not been featured in such studies. nbinno.comgoogle.com
Support for Heterogeneous Catalytic Systems
In heterogeneous catalysis, ligands can be anchored to solid supports. The hydroxymethyl group of 2-Fluoro-4-hydroxymethyl-3-methylpyridine could theoretically serve as a point of attachment to a support material like silica (B1680970) or a polymer. This would allow for the immobilization of a metal complex for use in a heterogeneous system. Nevertheless, there is no evidence in the scientific literature of this compound being utilized for such purposes.
Precursor for Advanced Materials (e.g., Functional Polymers, Nanomaterials)
The hydroxymethyl and fluoro groups offer reactive sites that could potentially be used to incorporate this pyridine derivative into larger molecular structures like functional polymers. For instance, the hydroxyl group could be converted into a polymerizable unit, such as an acrylate (B77674) or epoxide. The resulting polymer would have fluoropyridine moieties in its side chains, potentially imparting specific thermal or optical properties. To date, no research has been published describing the synthesis of advanced materials from this specific precursor.
Applications in Agrochemical Research (as a building block for active ingredients, not specific product use)
Fluorinated pyridine scaffolds are of significant interest in agrochemical research due to their metabolic stability and unique biological activities. As a functionalized building block, 2-Fluoro-4-hydroxymethyl-3-methylpyridine could hypothetically be an intermediate in the synthesis of novel pesticides or herbicides. Chemical suppliers often provide similar pyridine derivatives for research and development. nbinno.com However, a review of agricultural science and patent literature did not yield any instances where this compound is used as a building block for agrochemical active ingredients.
Future Research Directions and Challenges
Development of More Efficient and Atom-Economical Synthetic Pathways
Currently, detailed synthetic routes specifically tailored for 2-Fluoro-4-hydroxymethyl-3-methylpyridine are not extensively reported in peer-reviewed literature. While general methods for the synthesis of fluorinated pyridines exist, the development of efficient and atom-economical pathways to this specific, trifunctionalized pyridine (B92270) remains a significant research challenge. Future research in this area should focus on:
Multi-step Synthesis Optimization: Investigation into scalable, high-yielding synthetic sequences starting from readily available precursors. This would involve exploring various strategies for the introduction of the fluorine, hydroxymethyl, and methyl groups onto the pyridine ring.
Catalytic C-H Functionalization: Applying modern catalytic methods, such as rhodium(III)-catalyzed C-H functionalization, could offer a more direct and atom-economical approach to constructing the substituted pyridine core from simpler starting materials. nih.gov
Biocatalytic Routes: The use of whole-cell biocatalysis or isolated enzymes for the selective oxidation of a methyl group to a hydroxymethyl group on a pre-fluorinated pyridine scaffold could present a green and efficient alternative to traditional chemical methods. nih.gov
Flow Chemistry Approaches: The implementation of continuous flow technologies could offer improved safety, efficiency, and scalability for key fluorination or functionalization steps, which can often be challenging in batch processes.
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of 2-Fluoro-4-hydroxymethyl-3-methylpyridine is largely unexplored. The interplay between the electron-withdrawing fluorine atom, the nucleophilic hydroxymethyl group, and the methyl group on the pyridine ring could lead to novel and potentially useful chemical transformations. Key areas for future investigation include:
Nucleophilic Aromatic Substitution (SNAr): A systematic study of the SNAr reactions at the C2-position, displacing the fluorine atom with various nucleophiles (e.g., O, N, S, C-based). The reactivity of 2-fluoropyridines is often significantly higher than their chloro- or bromo-analogues, which could allow for milder reaction conditions.
Hydroxymethyl Group Transformations: Exploring the reactivity of the hydroxymethyl group, such as oxidation to the corresponding aldehyde or carboxylic acid, or its conversion to other functional groups (e.g., halomethyl, aminomethyl).
Metal-Catalyzed Cross-Coupling Reactions: Investigating the utility of this compound in cross-coupling reactions, either through activation of the C-F bond or by converting the hydroxymethyl group into a more reactive species (e.g., a triflate or tosylate).
Directed Ortho-Metalation (DoM): The directing ability of the hydroxymethyl or fluoro group could be exploited to achieve selective functionalization at other positions on the pyridine ring.
Deeper Mechanistic Understanding of Complex Reactions
A significant challenge that stems from the lack of reactivity data is the absence of any mechanistic studies involving 2-Fluoro-4-hydroxymethyl-3-methylpyridine. Future research into the reactivity of this compound should be coupled with detailed mechanistic investigations to provide a deeper understanding of the factors governing its chemical behavior. This could involve:
Computational Studies: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict reactivity, and understand the electronic effects of the substituents on the pyridine ring.
Kinetic Studies: Performing kinetic experiments to elucidate the reaction mechanisms of novel transformations, such as determining reaction orders and activation parameters.
Spectroscopic Analysis of Intermediates: Employing techniques like low-temperature NMR spectroscopy to detect and characterize transient intermediates in key reactions.
A deeper mechanistic understanding will be crucial for optimizing reaction conditions and for the rational design of new synthetic applications for this compound.
Expansion of Applications in Sustainable Catalysis and Advanced Materials Science
The potential applications of 2-Fluoro-4-hydroxymethyl-3-methylpyridine are yet to be realized. Its specific substitution pattern makes it an intriguing candidate for several advanced applications. Future research should aim to explore its utility in:
Sustainable Catalysis: The pyridine nitrogen and the hydroxymethyl group could serve as ligating sites for metal centers, making it a potential ligand for various catalytic transformations. The fluorine atom could be used to tune the electronic properties of the resulting metal complex, potentially leading to catalysts with enhanced activity or selectivity.
Advanced Materials Science: As a functionalized building block, this compound could be incorporated into polymers or other materials to impart specific properties. For instance, the polar C-F bond could influence properties such as thermal stability, chemical resistance, or liquid crystallinity.
Agrochemical and Pharmaceutical Synthesis: Fluorinated pyridines are common motifs in many biologically active compounds. This molecule could serve as a key intermediate in the synthesis of novel agrochemicals or pharmaceuticals.
The exploration of these applications is entirely dependent on the successful development of synthetic routes and a fundamental understanding of the compound's reactivity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for obtaining 2-Fluoro-4-hydroxymethyl-3-methylpyridine with high purity?
- Methodological Answer : A multi-step synthesis is typically employed, starting with fluorination of the pyridine core followed by hydroxymethylation. Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates.
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound (≥95% purity).
- Monitoring reaction progress using TLC or HPLC to optimize yields (typically 60-80%) .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak at m/z 170.0815).
- X-ray Crystallography : For unambiguous structural determination, particularly if stereochemical ambiguities arise .
Q. How should researchers safely handle and store 2-Fluoro-4-hydroxymethyl-3-methylpyridine?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Storage : Under inert atmosphere (argon) at 2–8°C to prevent degradation.
- Disposal : Follow protocols for halogenated waste (e.g., neutralization before disposal) .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Cross-validate NMR data with computational tools (e.g., DFT-based chemical shift predictions).
- Perform 2D NMR experiments (COSY, NOESY) to resolve overlapping signals.
- Compare experimental X-ray diffraction data with computational crystal structure predictions to address discrepancies .
Q. What strategies improve regioselectivity in fluorination reactions for derivatives of this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., boronate esters) to steer fluorination to the desired position.
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity in C–F bond formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) can stabilize transition states for selective fluorination .
Q. How do environmental conditions (pH, temperature) affect the stability of this compound?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C under varying pH (3–10).
- Monitoring : Use HPLC-UV to track degradation products (e.g., hydrolysis of the hydroxymethyl group).
- Kinetic Analysis : Calculate degradation rate constants () and shelf-life using Arrhenius equations .
Q. What computational approaches predict the reactivity of 2-Fluoro-4-hydroxymethyl-3-methylpyridine in nucleophilic substitutions?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Transition State Analysis : Identify energy barriers for fluoromethyl group substitutions using software like Gaussian .
Data Contradiction and Troubleshooting
Q. How should researchers address inconsistent bioactivity results in enzyme inhibition assays?
- Methodological Answer :
- Control Experiments : Verify compound purity (HPLC) and exclude solvent interference (e.g., DMSO).
- Assay Optimization : Adjust enzyme concentration and incubation time to ensure linear reaction kinetics.
- Statistical Validation : Use ANOVA or t-tests to confirm significance of inhibition trends .
Q. What experimental design principles mitigate byproduct formation during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate stability.
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and mixing rates.
- Byproduct Isolation : Characterize impurities via LC-MS and adjust reaction conditions (e.g., slower reagent addition) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
